molecular formula C30H28N4O2 B107711 NSC37553 CAS No. 6954-49-0

NSC37553

Cat. No.: B107711
CAS No.: 6954-49-0
M. Wt: 476.6 g/mol
InChI Key: IQQBOFWGDHWBNC-UHFFFAOYSA-N
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Description

It functions by targeting the NiV attachment glycoprotein (NiV-G), a critical component for viral entry into host cells. Molecular docking studies reveal that NSC37553 interacts with key residues in the NiV-G active site, specifically forming hydrogen and oxygen-based bonds with Lys560 and Gly506 . These interactions are structurally analogous to those observed with Ribavirin, a broad-spectrum antiviral drug, suggesting a shared mechanism of action. However, this compound’s ligand size and functional group orientation may influence its binding efficacy compared to other compounds . While its exact pharmacokinetic profile (e.g., IC50, bioavailability) remains under investigation, this compound represents a promising candidate for further optimization in antiviral drug development.

Properties

CAS No.

6954-49-0

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide

InChI

InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36)

InChI Key

IQQBOFWGDHWBNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Synonyms

N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; 

Origin of Product

United States

Chemical Reactions Analysis

1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents like sodium hydride or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare NSC37553 with structurally and functionally related compounds, focusing on their molecular interactions, target specificity, and experimental outcomes.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target Protein Key Binding Residues Functional Groups Involved Experimental Findings Reference
This compound NiV-G Lys560, Gly506 Oxygen, hydrogen donors Binds active site; activity depends on ligand size
NSC308835 NiV-G Not specified Not reported Tested but lacks detailed interaction data
Ribavirin Broad-spectrum viral RNA polymerase, NiV-G Triazole carboxamide Known antiviral efficacy; binds NiV-G with lower specificity
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine Unrelated targets N/A Chlorine, pyrrolo-triazine Structurally similar but no NiV-G activity reported

Key Comparisons

This compound vs. NSC308835 Both compounds were screened for NiV-G inhibition, but only this compound demonstrated specific interactions with Lys560 and Gly504.

This compound vs. Ribavirin Mechanism: Ribavirin inhibits viral RNA polymerase but also shows weak NiV-G binding. This compound’s targeted interaction with NiV-G suggests higher specificity for NiV entry inhibition. This compound’s tailored design may offer improved safety, though in vivo data are pending .

This compound vs. Structural Analogs (e.g., 4-Chloro-5-isopropylpyrrolo...)

  • While compounds like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share a pyrrolo-triazine backbone with this compound, their lack of NiV-G targeting underscores the importance of functional group optimization in drug design .

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